1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid
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Overview
Description
1-[3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid is a complex organic compound with potential applications in various scientific fields. Its structure includes a furochromen ring system, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid involves multiple steps. The key intermediate, 2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid, can be synthesized through a series of reactions including alkylation, cyclization, and oxidation . The final compound is obtained by coupling this intermediate with piperidinecarboxylic acid under specific reaction conditions .
Chemical Reactions Analysis
1-[3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage in the compound.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its complex structure and reactivity.
Biology: The furochromen ring system is known for its biological activity, making this compound a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include anti-inflammatory and anticancer activities, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. The furochromen ring system can interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide: This compound shares the furochromen ring system but has different substituents, leading to variations in biological activity.
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Another similar compound with a propanoic acid group instead of the piperidinecarboxylic acid, affecting its reactivity and applications.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
1-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25NO6/c1-12-14(3)29-19-11-20-17(10-16(12)19)13(2)15(23(28)30-20)7-8-21(25)24-9-5-4-6-18(24)22(26)27/h10-11,18H,4-9H2,1-3H3,(H,26,27) |
InChI Key |
KNLJETCZJCLZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCCCC4C(=O)O)C)C |
Origin of Product |
United States |
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